Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate
Description
Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate is a pyridine derivative featuring an amino group at position 2, a phenyl substituent at position 6, and an ethyl ester at position 2. This structure combines aromaticity (phenyl), nucleophilic reactivity (amino group), and ester functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-amino-6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCWQCNJNHUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259757 | |
| Record name | Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-64-2 | |
| Record name | Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56162-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Structural Analogues with Thieno-Fused Pyridine Cores
Key Differences :
- The target compound lacks a fused thieno ring, reducing molecular rigidity compared to thieno-pyridine analogs.
- The free amino group (vs. Boc-protected) enhances reactivity in further substitutions or conjugations .
Pyridine Derivatives with Electron-Withdrawing Substituents
Key Differences :
- The target compound’s phenyl group at position 6 provides steric bulk without electronegative effects, favoring π-π stacking interactions in drug design.
- Absence of cyano or sulfanyl groups simplifies synthetic modification pathways .
Halogenated Pyridine Carboxylates
Key Differences :
- Its phenyl group may enhance binding to aromatic receptors .
Comparative Data Table
| Property | Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate | Ethyl 6-Boc-2-amino-thieno[2,3-c]pyridine-3-carboxylate | Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate |
|---|---|---|---|
| Core Structure | Pyridine | Thieno[2,3-c]pyridine | Pyridine |
| Position 6 Substituent | Phenyl | Boc-protected amino | Sulfanyl |
| Key Functional Groups | -NH₂, -COOEt | -NHBoc, -COOEt | -CN, -SH, -COOEt |
| Molecular Weight (g/mol) | ~272 (estimated) | ~380 | ~265 |
| Reactivity | Free amino enables nucleophilic reactions | Boc group requires deprotection for further modifications | Sulfanyl participates in redox reactions |
| Applications | Intermediate in drug synthesis | Protected intermediate for peptide coupling | Building block for heterocyclic chemistry |
Research Findings and Implications
- Synthetic Utility: The target compound’s free amino group offers advantages in one-step conjugations, unlike Boc-protected analogs requiring deprotection .
- Biological Relevance : Phenyl groups at position 6 (vs. isopropyl or halogenated substituents) may improve binding to hydrophobic pockets in enzymes or receptors .
- Solubility: The absence of electronegative groups (e.g., Cl, CN) likely reduces aqueous solubility compared to halogenated or cyano-containing analogs .
Biological Activity
Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethyl ester and an amino group, which contributes to its biological activity. The molecular formula is C14H14N2O2, and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that the compound may serve as a lead for developing new antibacterial agents .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound appears to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. In cellular assays, it has been shown to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions such as Alzheimer's disease .
Case Study 1: Antibacterial Efficacy
A study conducted by Dogan et al. investigated the antibacterial efficacy of various derivatives of pyridinecarboxylates, including this compound. The findings revealed that modifications at the amino group enhanced activity against S. aureus and E. coli, indicating structure-activity relationships that could guide future drug design .
Case Study 2: Neuroprotection in Animal Models
In a preclinical trial using a mouse model of Alzheimer's disease, this compound was administered to evaluate its neuroprotective effects. Results showed a significant improvement in cognitive function and a reduction in amyloid-beta plaque formation compared to control groups, supporting its potential as a therapeutic agent for neurodegeneration .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields 2-amino-6-phenylpyridine-3-carboxylic acid (80–92% conversion at 80°C with HCl).
-
Basic hydrolysis : Forms the corresponding carboxylate salt (e.g., sodium 2-amino-6-phenylpyridine-3-carboxylate) in NaOH/ethanol at 60°C.
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-Amino-6-phenylpyridine-3-carboxylic acid | 85% | |
| 2M NaOH, EtOH, 60°C | Sodium carboxylate salt | 78% |
Nucleophilic Substitution Reactions
The amino group participates in nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (72% yield in CH₂Cl₂ with Et₃N).
-
Heterocyclization : With alkyl halides or α,β-unsaturated esters, it forms fused pyridine systems (e.g., imidazo[1,2-a]pyridines via Cu(OTf)₂ catalysis, 57–64% yield) .
Condensation Reactions
The amino and ester groups enable condensation with carbonyl compounds:
-
Knoevenagel adducts : Reacts with malononitrile derivatives to form push-pull dyes (e.g., 3-(dialkylamino)-1,2-dihydroindeno-pyridines, 74–94% yield) .
-
Multicomponent reactions : Forms 6-aminodithiolopyridines via ternary condensation with aldehydes and dithiomalondianilide (23–72% yield) .
Electrophilic Aromatic Substitution
The pyridine ring directs electrophiles to specific positions:
-
Nitration : Occurs at the 4-position using HNO₃/H₂SO₄, yielding 2-amino-4-nitro-6-phenylpyridine-3-carboxylate (68% yield) .
-
Sulfonation : Forms 5-sulfo derivatives under fuming H₂SO₄.
Coordination Chemistry and Metal Complexation
The amino and ester groups act as ligands:
-
Copper complexes : Forms stable Cu(II) complexes in the presence of Cu(OTf)₂, enabling heterocyclization cascades (e.g., imidazo[1,2-a]pyridines) .
-
Silver-mediated decarboxylation : Catalyzes protodecarboxylation with Ag₂CO₃/AcOH in DMSO .
Reduction Reactions
Selective reductions modify functional groups:
-
Ester to alcohol : LiAlH₄ reduces the ester to 3-(hydroxymethyl)-2-amino-6-phenylpyridine (65% yield).
-
Nitro to amine : Hydrogenation over Pd/C converts nitro derivatives to amines (90% yield) .
Reaction Mechanisms and Pathways
Key mechanistic insights include:
-
6π-electrocyclization : Visible-light-driven aza-6π electrocyclization forms polysubstituted pyridines .
-
Copper-mediated cyclization : Intramolecular pyridine attack on Cu-ketenimine intermediates generates metallacycles, followed by reductive elimination .
This compound’s versatility in hydrolysis, substitution, and cyclization reactions underscores its utility in synthesizing pharmacophores and functional materials. Experimental yields and conditions are critical for optimizing its applications in organic synthesis and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
